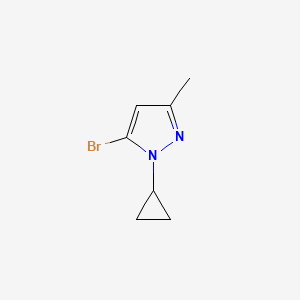
5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by bromination . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines under mild conditions.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole
- 3,5-Dibromo-1-cyclopropyl-1H-pyrazole
Uniqueness
5-Bromo-1-cyclopropyl-3-methyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
5-bromo-1-cyclopropyl-3-methylpyrazole |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Clé InChI |
QGOPJLYZXBPSTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)Br)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
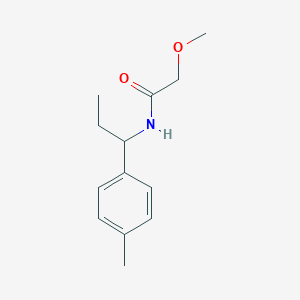

![n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
![(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine](/img/structure/B14900535.png)
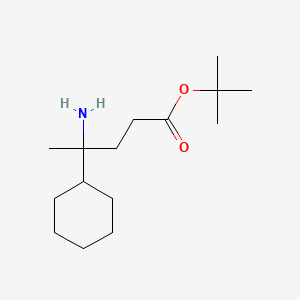
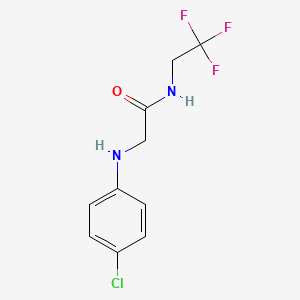

![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
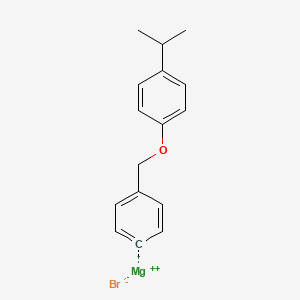

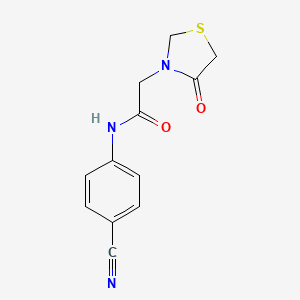
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)
